molecular formula C21H30N2O4 B13204307 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid

Cat. No.: B13204307
M. Wt: 374.5 g/mol
InChI Key: IMFBINCHHIRQJP-CCZBSFLLSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C21H30N2O4 This compound is notable for its unique structure, which includes a benzyloxycarbonyl group and a piperidine ring system

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.

    Functionalization of the Piperidine Ring: The piperidine ring is further functionalized to introduce the dimethyl groups at the 2 and 6 positions.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group and piperidine ring system allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid can be compared with similar compounds such as:

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar structure but lacks the dimethyl groups on the piperidine ring.

    (2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid: This compound has an additional carboxylic acid group, making it more polar and potentially more reactive.

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C21H30N2O4/c1-15-7-6-8-16(2)23(15)19-11-18(20(24)25)12-22(13-19)21(26)27-14-17-9-4-3-5-10-17/h3-5,9-10,15-16,18-19H,6-8,11-14H2,1-2H3,(H,24,25)/t15-,16+,18?,19?

InChI Key

IMFBINCHHIRQJP-CCZBSFLLSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1CCCC(N1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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